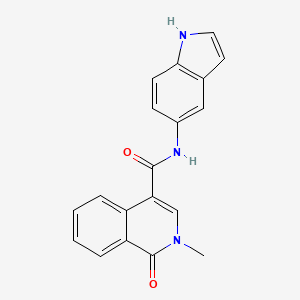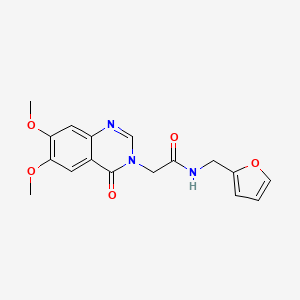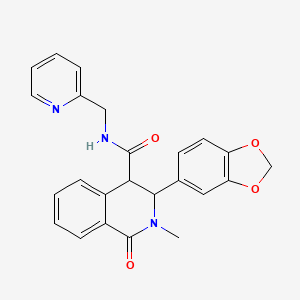![molecular formula C17H16N4O3S B4514688 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide](/img/structure/B4514688.png)
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide
Vue d'ensemble
Description
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a benzamide group
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through the cyclization of acylhydrazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The final step often involves the amidation reaction to attach the benzamide group under mild conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions using robust and recyclable catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-boronic acid.
Oxadiazole derivatives: Compounds like 3-(2-thienyl)-1,2,4-oxadiazole and 5-(2-thienyl)-1,2,4-oxadiazole.
Uniqueness
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzamide group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-16(23)11-6-8-12(9-7-11)19-14(22)4-1-5-15-20-17(21-24-15)13-3-2-10-25-13/h2-3,6-10H,1,4-5H2,(H2,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUVSDRVZHLOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-3-yl)acetamide](/img/structure/B4514622.png)
![4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4514627.png)
![2-isobutyl-5-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4514635.png)
![tert-butyl N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B4514640.png)

![1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4514662.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4514667.png)
![N,N-dimethyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4514669.png)
methanone](/img/structure/B4514676.png)
![2-(3-chlorophenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4514686.png)
![(3-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4514692.png)



